molecular formula C23H30O6 B7790502 [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

カタログ番号: B7790502
分子量: 402.5 g/mol
InChIキー: ITRJWOMZKQRYTA-XLSOAHDVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in organic chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves several steps:

    Starting Material: The synthesis begins with 17α-hydroxyprogesterone.

    Esterification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.

    Halogenation: The 6-position is halogenated using carbon tetrabromide, reducing the 3-keto group in the process.

    Acetylation: Finally, the 17-hydroxy group is acetylated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

科学的研究の応用

Overview

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with significant implications in various scientific fields. Its intricate structure includes multiple chiral centers and functional groups that make it a subject of interest in organic chemistry and pharmacology.

Scientific Research Applications

1. Pharmacological Research

  • The compound has been studied for its potential therapeutic effects in various diseases due to its structural similarity to steroid hormones. Its ability to interact with specific biological receptors makes it a candidate for drug development targeting conditions such as hormonal imbalances and certain cancers.

2. Organic Synthesis

  • As a versatile intermediate in organic synthesis, this compound can be utilized in the production of other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced pharmacological properties.

3. Biochemical Studies

  • The compound's interaction with biological systems can be explored to understand metabolic pathways and enzyme activities. This is particularly relevant in studies focusing on steroid metabolism and related disorders.

Case Studies

Case Study 1: Hormonal Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant hormonal activity. In vitro studies showed that these compounds could modulate estrogen receptor activity in breast cancer cell lines. This suggests potential applications in developing selective estrogen receptor modulators (SERMs) for therapeutic use in hormone-dependent cancers.

Case Study 2: Synthesis of Derivatives
A study focused on synthesizing derivatives of this compound revealed that modifications at specific positions led to enhanced anti-inflammatory activities. The derivatives were tested in animal models of inflammation and showed promising results compared to standard anti-inflammatory drugs.

Data Tables

Application Area Description Potential Impact
Pharmacological ResearchInvestigating therapeutic effects on hormonal disorders and cancersDevelopment of new drugs for treatment
Organic SynthesisServing as an intermediate for synthesizing other biologically active compoundsCreation of novel pharmaceuticals
Biochemical StudiesExploring interactions with metabolic pathways and enzyme activitiesInsights into steroid metabolism and related disorders

作用機序

The mechanism of action of [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound binds to hormone receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately exerting its biological effects.

類似化合物との比較

Similar Compounds

    17α-hydroxyprogesterone: A precursor in the synthesis of the compound.

    Progesterone: Shares structural similarities and biological functions.

    Corticosteroids: Structurally related compounds with similar pharmacological properties.

Uniqueness

What sets [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate apart is its specific functional groups and chiral centers, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications.

生物活性

The compound 2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate , with CAS number 114223-07-3, is a synthetic derivative of steroids and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC23H30O6
Molecular Weight434.546 g/mol
Density1.34 g/cm³
Boiling Point648 °C
Flash Point345.7 °C

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits properties similar to glucocorticoids and may influence various cellular pathways involved in inflammation and immune responses.

  • Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors (GR), leading to the modulation of gene expression related to inflammation and immune response.
  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

In Vitro Studies

Research indicates that the compound demonstrates significant anti-inflammatory effects:

  • Cell Line Studies : In RBL-2H3 mast cells, the compound inhibited degranulation and reduced β-hexosaminidase release by approximately 40% at a concentration of 100 µM .
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that concentrations below 50 µM did not significantly affect cell viability compared to controls .

In Vivo Studies

In vivo studies have highlighted the compound's potential therapeutic applications:

  • Asthma Models : In animal models of asthma, administration of the compound resulted in a significant reduction in airway hyperreactivity and inflammatory cell infiltration in lung tissues .
  • Immunosuppressive Effects : The compound was shown to lower IgE levels and decrease IL-13 expression in lung tissues after treatment in an ovalbumin-induced asthma model .

Case Studies

  • Case Study on Asthma Treatment : A study evaluated the efficacy of the compound in a controlled trial involving asthmatic mice. Results indicated that treatment led to a marked improvement in lung function and histological examination showed reduced eosinophilic infiltration compared to untreated controls .
  • Chronic Inflammation Model : Another study focused on chronic inflammatory conditions where the compound was administered over several weeks. The results demonstrated a sustained reduction in inflammatory markers and improved clinical outcomes in treated subjects .

特性

IUPAC Name

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJWOMZKQRYTA-XLSOAHDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-04-4
Record name CORTISONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。